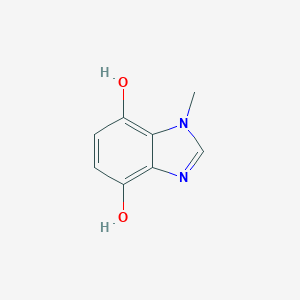
1-Methylbenzimidazole-4,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbenzimidazole-4,7-diol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzimidazole and has been found to exhibit a variety of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-Methylbenzimidazole-4,7-diol is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and reactive oxygen species, inhibiting inflammatory mediators, and modulating various signaling pathways.
Biochemische Und Physiologische Effekte
1-Methylbenzimidazole-4,7-diol has been found to exhibit a variety of interesting biochemical and physiological effects. Some of these effects include:
1. Antioxidant activity: 1-Methylbenzimidazole-4,7-diol has been found to scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol has been found to inhibit the production of inflammatory mediators, thereby reducing inflammation.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methylbenzimidazole-4,7-diol has several advantages and limitations when used in lab experiments. Some of the advantages include:
1. Potent antioxidant activity: 1-Methylbenzimidazole-4,7-diol exhibits potent antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol exhibits anti-inflammatory activity, making it a valuable tool for studying inflammatory diseases.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol exhibits anticancer activity, making it a valuable tool for studying cancer and related diseases.
Some of the limitations include:
1. Limited solubility: 1-Methylbenzimidazole-4,7-diol has limited solubility in water, which can make it difficult to use in certain experiments.
2. Potential toxicity: 1-Methylbenzimidazole-4,7-diol has the potential to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Methylbenzimidazole-4,7-diol. Some of these include:
1. Elucidating the mechanism of action: Further studies are needed to fully understand the mechanism of action of 1-Methylbenzimidazole-4,7-diol.
2. Developing derivatives: Derivatives of 1-Methylbenzimidazole-4,7-diol could be developed to improve its solubility and reduce its toxicity.
3. Studying its effects in vivo: Further studies are needed to determine the effects of 1-Methylbenzimidazole-4,7-diol in vivo.
4. Investigating its potential therapeutic applications: 1-Methylbenzimidazole-4,7-diol has potential therapeutic applications in a variety of diseases, and further studies are needed to explore these applications.
In conclusion, 1-Methylbenzimidazole-4,7-diol is a valuable compound for scientific research due to its potent antioxidant, anti-inflammatory, and anticancer activities. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesemethoden
The synthesis method of 1-Methylbenzimidazole-4,7-diol involves the reaction of 1-methyl-1H-benzimidazole-2,3-dione with sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. This reaction results in the reduction of the carbonyl group of the benzimidazole ring to form the corresponding diol.
Wissenschaftliche Forschungsanwendungen
1-Methylbenzimidazole-4,7-diol has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of interesting biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the scientific research applications of 1-Methylbenzimidazole-4,7-diol include:
1. Antioxidant activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit potent antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases.
2. Anti-inflammatory activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit anti-inflammatory activity, making it a valuable tool for studying inflammatory diseases.
3. Anticancer activity: 1-Methylbenzimidazole-4,7-diol has been found to exhibit anticancer activity, making it a valuable tool for studying cancer and related diseases.
Eigenschaften
CAS-Nummer |
157587-58-1 |
|---|---|
Produktname |
1-Methylbenzimidazole-4,7-diol |
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O2/c1-10-4-9-7-5(11)2-3-6(12)8(7)10/h2-4,11-12H,1H3 |
InChI-Schlüssel |
ZTENTJNRKHDCMC-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C=CC(=C21)O)O |
Kanonische SMILES |
CN1C=NC2=C(C=CC(=C21)O)O |
Synonyme |
1H-Benzimidazole-4,7-diol,1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



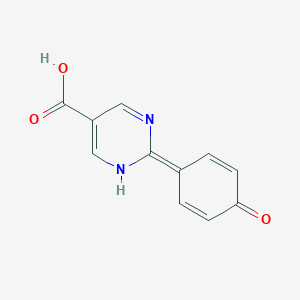
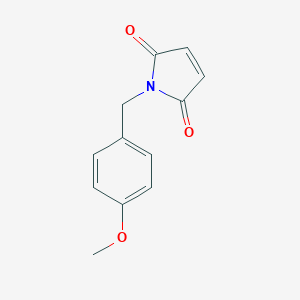
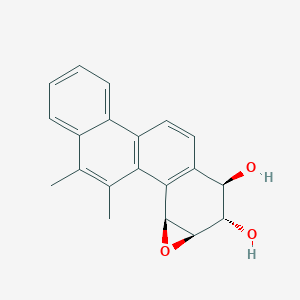
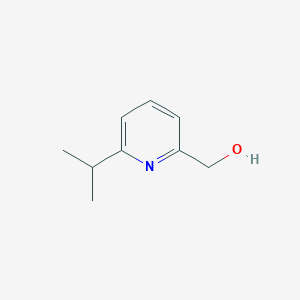
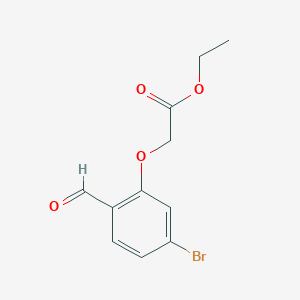
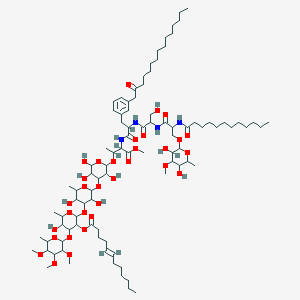
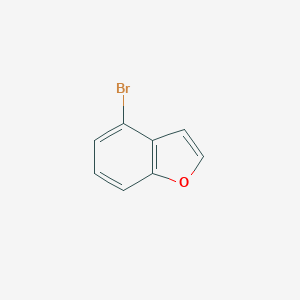
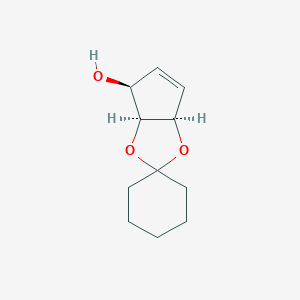
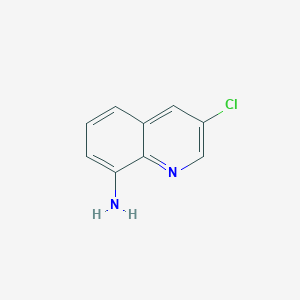
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
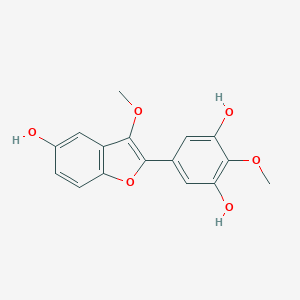
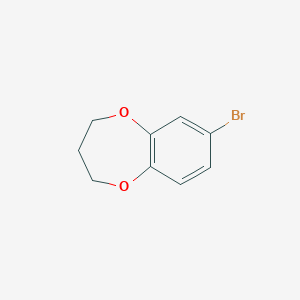
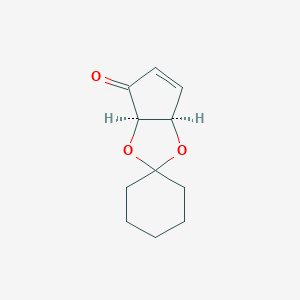
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)